molecular formula C11H12N2O B11905223 8-Amino-1-ethylquinolin-4(1H)-one

8-Amino-1-ethylquinolin-4(1H)-one

Cat. No.: B11905223
M. Wt: 188.23 g/mol
InChI Key: YLQYFKGEHWLYBG-UHFFFAOYSA-N
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Description

8-Amino-1-ethylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 8th position and an ethyl group at the 1st position of the quinoline ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-1-ethylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-aminobenzaldehyde and ethyl acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Amino-1-ethylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Amino-1-ethylquinolin-4(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    8-Aminoquinoline: Lacks the ethyl group at the 1st position.

    1-Ethylquinolin-4(1H)-one: Lacks the amino group at the 8th position.

    Quinoline: The parent compound without any substitutions.

Uniqueness

8-Amino-1-ethylquinolin-4(1H)-one is unique due to the presence of both the amino group and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-amino-1-ethylquinolin-4-one

InChI

InChI=1S/C11H12N2O/c1-2-13-7-6-10(14)8-4-3-5-9(12)11(8)13/h3-7H,2,12H2,1H3

InChI Key

YLQYFKGEHWLYBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C1C(=CC=C2)N

Origin of Product

United States

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